

# Independent validation of published in vivo studies on Degarelix

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## Compound of Interest

Compound Name: Degarelix

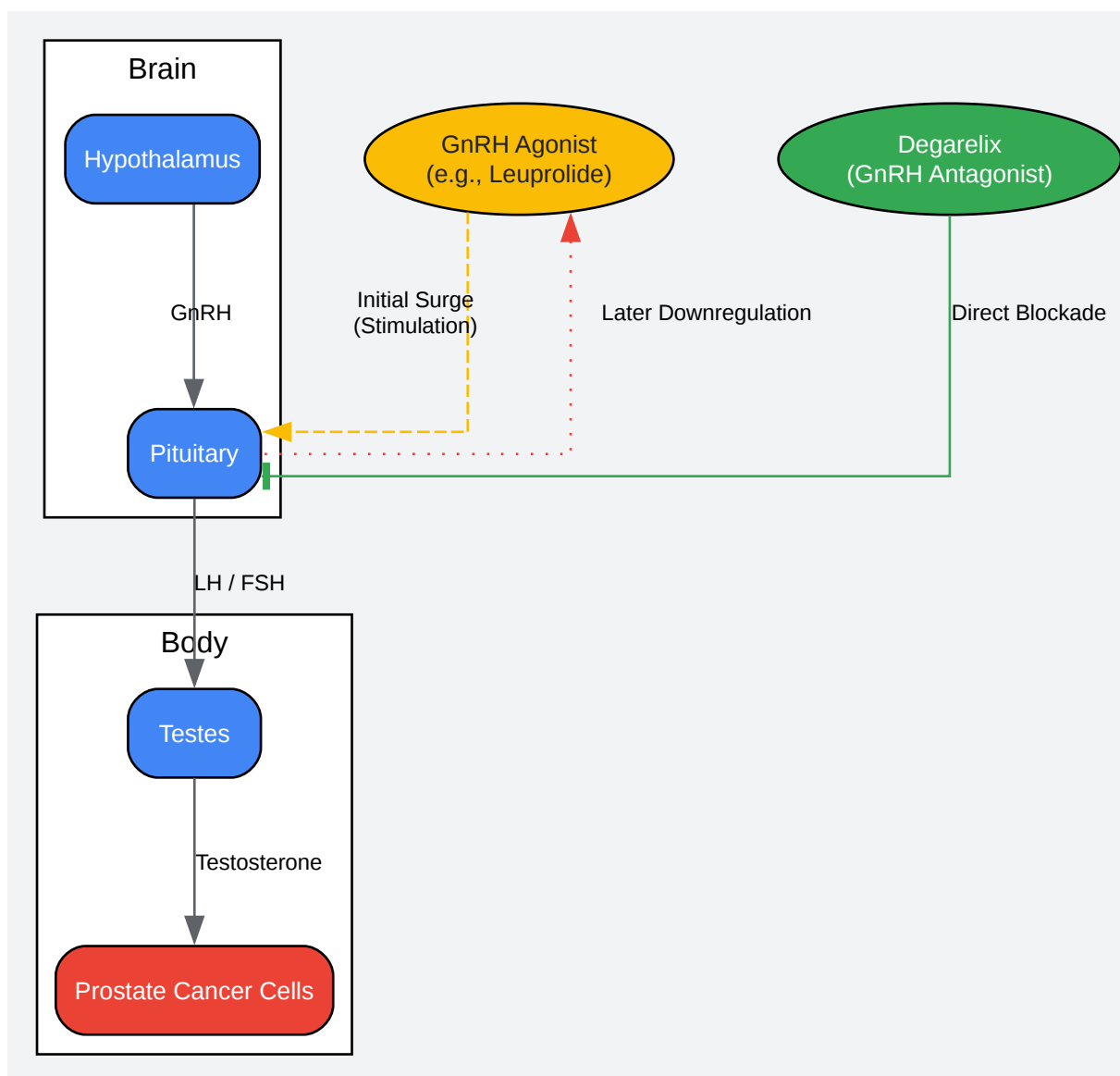
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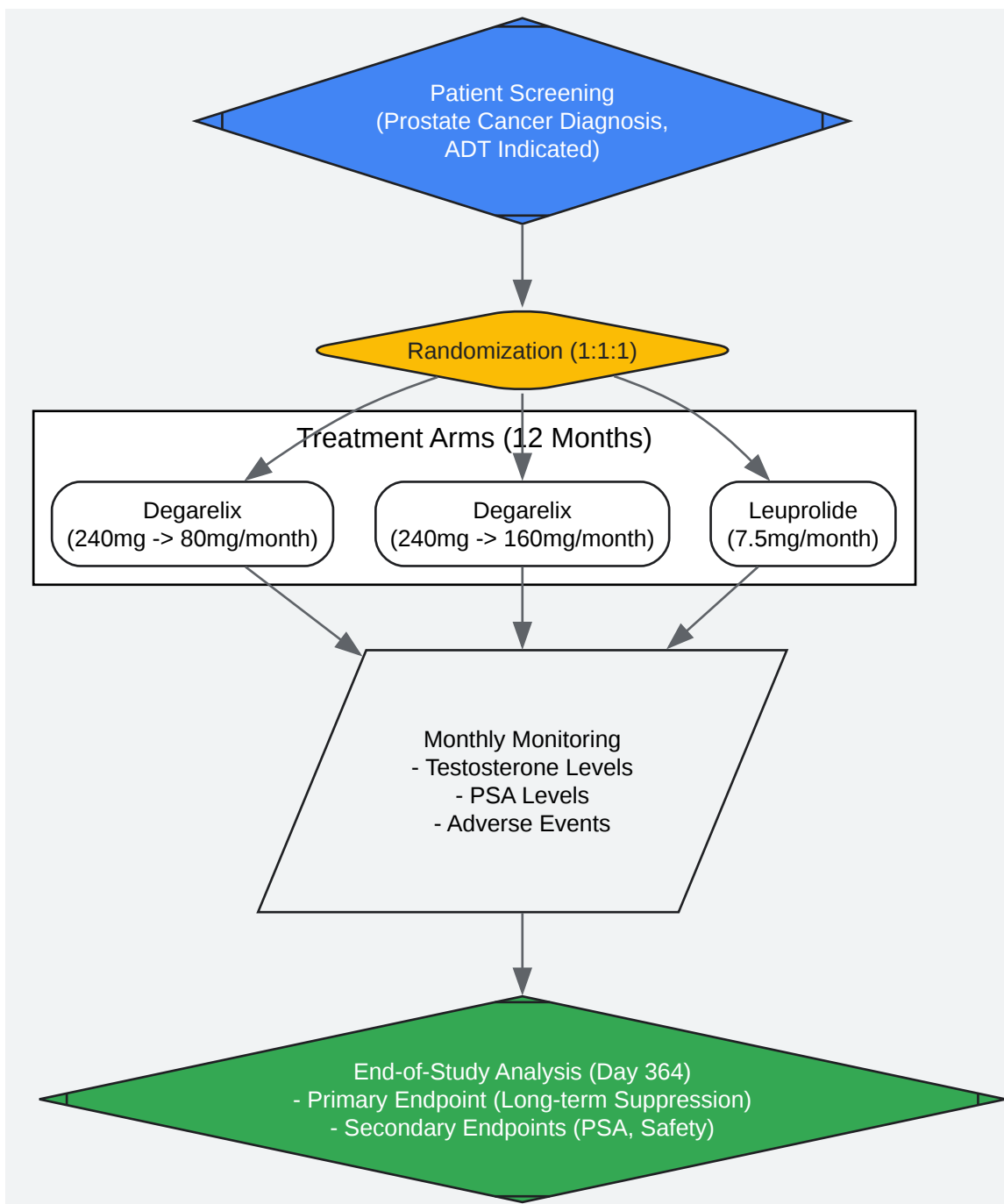
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## Mechanism of Action: A Tale of Two Pathways

Androgen deprivation therapy aims to reduce testosterone to castrate levels, as testosterone can fuel the growth of prostate cancer cells.[1][2] **Degarelix** (a GnRH antagonist) and GnRH agonists achieve this goal through distinct mechanisms.

- **Degarelix** (GnRH Antagonist): **Degarelix** works by directly and competitively blocking GnRH receptors in the pituitary gland.[1][3][4] This action causes an immediate and rapid decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn quickly suppresses testosterone production in the testes. A key advantage of this direct blockade is the avoidance of an initial testosterone surge, which can temporarily worsen clinical symptoms (a "clinical flare").
- **GnRH Agonists** (e.g., Leuprolide, Goserelin): These drugs initially stimulate the GnRH receptors, leading to a surge in LH, FSH, and consequently, testosterone. This initial flare is followed by the downregulation and desensitization of the pituitary's GnRH receptors, which eventually suppresses LH release and lowers testosterone to castration levels. To mitigate the effects of the initial testosterone surge, antiandrogens are often co-administered at the start of agonist therapy.





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